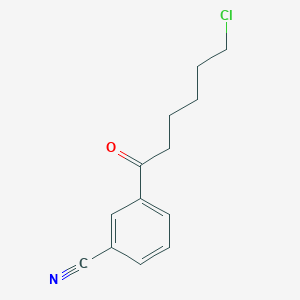

6-Chloro-1-(3-cyanophenyl)-1-oxohexane

Descripción

6-Chloro-1-(3-cyanophenyl)-1-oxohexane is an aromatic ketone derivative featuring a hexane backbone substituted with a chlorine atom at the 6-position and a ketone group at the 1-position. The aromatic ring at the 1-position is a 3-cyanophenyl group, which introduces strong electron-withdrawing properties due to the nitrile substituent.

Key physicochemical properties inferred from structurally similar compounds include:

- Molecular formula: C₁₃H₁₄ClNO

- Molecular weight: ~247.7 g/mol (estimated).

- LogP: Predicted to be moderately lipophilic (~3.5–4.0), comparable to 6-chloro-1-(4-chlorophenyl)-1-oxohexane (LogP = 4.32) .

- Polar surface area (PSA): ~30 Ų (estimated based on nitrile and ketone functionalities).

Structural confirmation of such compounds typically relies on NMR (¹H and ¹³C) and mass spectrometry (MS), as demonstrated for analogs like 6-chloro-1-(3-hydroxyphenyl)-1-hexanone .

Propiedades

IUPAC Name |

3-(6-chlorohexanoyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO/c14-8-3-1-2-7-13(16)12-6-4-5-11(9-12)10-15/h4-6,9H,1-3,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXQNSABIMWNEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)CCCCCCl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645198 | |

| Record name | 3-(6-Chlorohexanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-74-8 | |

| Record name | 3-(6-Chloro-1-oxohexyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(6-Chlorohexanoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-(3-cyanophenyl)-1-oxohexane typically involves the reaction of 3-cyanophenylmagnesium bromide with 6-chlorohexanoyl chloride. The reaction is carried out in an anhydrous environment, often using diethyl ether as a solvent. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization are common to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-1-(3-cyanophenyl)-1-oxohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

Oxidation: Formation of 6-chloro-1-(3-cyanophenyl)hexanoic acid.

Reduction: Formation of 6-chloro-1-(3-cyanophenyl)hexanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

6-Chloro-1-(3-cyanophenyl)-1-oxohexane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 6-Chloro-1-(3-cyanophenyl)-1-oxohexane involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 6-chloro-1-(3-cyanophenyl)-1-oxohexane with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications:

Key Comparative Insights:

Substituent Electronic Effects: The 3-cyanophenyl group in the target compound introduces strong electron-withdrawing character, which may enhance reactivity in electrophilic substitution reactions compared to electron-donating groups (e.g., -OH in 6-chloro-1-(3-hydroxyphenyl)-1-hexanone) . Halogenated analogs (e.g., 4-Cl, 3-Cl-4-F) exhibit higher LogP values, suggesting greater membrane permeability, but may face metabolic stability challenges .

Iodine-substituted derivatives (e.g., 2-iodophenyl) have significantly higher molecular weights and LogP values, making them candidates for imaging agents but challenging for systemic delivery .

Synthetic and Stability Considerations :

- Compounds with multiple halogens (e.g., 3-chloro-4-fluorophenyl) are often discontinued due to synthetic complexity or instability, as seen in CAS 951886-31-0 .

- Hydroxyphenyl derivatives require protection/deprotection strategies during synthesis to prevent oxidation of the -OH group .

Biological Relevance: The cyano group may interact with biological targets (e.g., kinases or proteases) through dipole-dipole interactions, whereas halogenated analogs might engage in hydrophobic binding pockets .

Actividad Biológica

Overview

6-Chloro-1-(3-cyanophenyl)-1-oxohexane, with the CAS number 898786-74-8, is an organic compound that has garnered interest for its potential biological activities. This compound is structurally characterized by a chloro group and a cyanophenyl moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily investigated in the context of its antimicrobial and anticancer properties. The mechanisms through which these effects are mediated may involve:

- Inhibition of Enzymatic Activity : Compounds similar to this compound often act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival.

- Interference with Cellular Signaling : The compound may disrupt signaling pathways involved in cell proliferation and apoptosis, leading to reduced tumor growth.

Biological Activity Studies

Recent studies have focused on evaluating the efficacy of this compound against various cancer cell lines and microbial strains. Below is a summary of key findings:

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

Case Study A: Anticancer Activity

A study conducted on MCF-7 and HeLa cells demonstrated significant cytotoxicity at low concentrations, indicating that this compound may be a promising candidate for further development in cancer therapy. The study utilized various assays to confirm the induction of apoptosis in treated cells.

Case Study B: Antimicrobial Properties

Research on the antimicrobial efficacy against E. coli revealed that the compound effectively inhibited bacterial growth, suggesting potential applications in treating bacterial infections. The mechanism was hypothesized to involve disruption of the bacterial cell membrane integrity.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key parameters include:

- Absorption : The compound's lipophilicity suggests good absorption through biological membranes.

- Distribution : It is likely to distribute widely due to its structural properties.

- Metabolism : Further studies are needed to elucidate the metabolic pathways involved.

- Excretion : Renal excretion is anticipated based on its molecular weight and structure.

Q & A

Q. What are the key synthetic routes for 6-Chloro-1-(3-cyanophenyl)-1-oxohexane?

Methodological Answer: The compound can be synthesized via:

- Friedel-Crafts Acylation : Reacting 3-cyanobenzene with 6-chlorohexanoyl chloride in the presence of Lewis acids (e.g., AlCl₃). The reaction proceeds via electrophilic substitution, forming the ketone backbone.

- Nucleophilic Substitution : Starting from 1-(3-cyanophenyl)-1-hexanone, introduce the chloro group via chlorinating agents (e.g., SOCl₂ or PCl₅) under anhydrous conditions.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.

Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity of the cyano group using NMR .

Q. How is the molecular structure of this compound confirmed?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify aromatic protons (δ 7.5–8.0 ppm for meta-cyano substitution) and aliphatic chain signals (δ 1.5–2.5 ppm for hexanone backbone).

- ¹³C NMR : Confirm the ketone carbonyl (δ ~200 ppm) and nitrile carbon (δ ~115 ppm).

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 245 (calculated for C₁₂H₁₄ClNO) and fragmentation patterns consistent with chloro and cyano groups.

- X-ray Crystallography : Refine crystal structures using SHELX programs (e.g., SHELXL for small-molecule refinement) to resolve bond lengths and angles .

Q. What are the critical physicochemical properties of this compound?

Methodological Answer:

- LogP : Predicted ~4.3 (using computational tools like ChemAxon), indicating moderate lipophilicity.

- Solubility : Poor in water; soluble in polar aprotic solvents (e.g., DMSO, DMF).

- Thermal Stability : Perform differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.

- Spectroscopic Data : Compile UV-Vis absorbance maxima (e.g., λₘₐₓ ~270 nm for aromatic π→π* transitions) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Use B3LYP/6-31G** level calculations to model transition states in Friedel-Crafts acylation, focusing on steric effects from the 3-cyanophenyl group.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. toluene) on reaction kinetics.

- QSPR Models : Predict yield optimization by correlating substituent electronic parameters (Hammett σₘ values) with reaction rates .

Q. How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

- Iterative Refinement : If NMR signals overlap (e.g., aliphatic chain vs. aromatic protons), use 2D techniques (COSY, HSQC) to assign protons and carbons unambiguously.

- Cross-Validation : Compare experimental IR stretches (e.g., C≡N at ~2240 cm⁻¹) with computational spectra (DFT-generated).

- Error Analysis : For X-ray data, refine SHELXL parameters (e.g., thermal displacement factors) to address discordant bond angles caused by crystal packing .

Q. What are the mechanistic implications of the cyano group in electrophilic substitution reactions?

Methodological Answer:

- Electron-Withdrawing Effects : The meta-cyano group deactivates the benzene ring, directing electrophiles to the para position. Validate using kinetic isotope effects or Hammett plots.

- Steric Hindrance : Assess substituent orientation via NOESY NMR to confirm minimal steric interference in the hexanone chain.

- Comparative Studies : Synthesize analogs (e.g., 3-nitrophenyl or 3-chlorophenyl derivatives) to isolate electronic vs. steric contributions .

Handling and Safety Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.